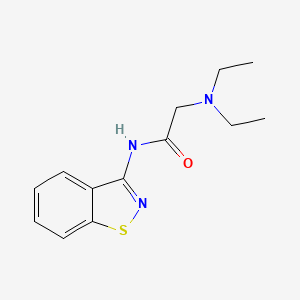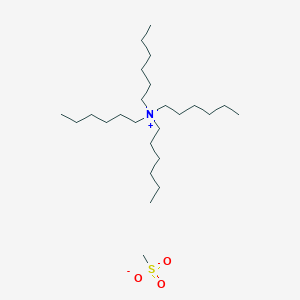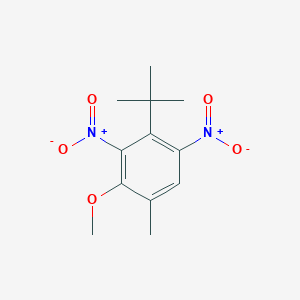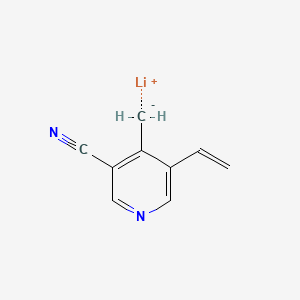![molecular formula C8H6Cl2Se B14329167 [(1,2-Dichloroethenyl)selanyl]benzene CAS No. 104944-99-2](/img/structure/B14329167.png)
[(1,2-Dichloroethenyl)selanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,2-Dichloroethenyl)selanyl]benzene is an organoselenium compound characterized by the presence of a benzene ring substituted with a (1,2-dichloroethenyl)selanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dichloroethenyl)selanyl]benzene typically involves the reaction of benzene with (1,2-dichloroethenyl)selenium compounds under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with (1,2-dichloroethenyl)selenium chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
[(1,2-Dichloroethenyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the (1,2-dichloroethenyl) group to a simpler ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[(1,2-Dichloroethenyl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Studies have explored its potential as a biochemical probe due to its unique reactivity.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which [(1,2-Dichloroethenyl)selanyl]benzene exerts its effects involves interactions with various molecular targets. The selenium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenylselenyl chloride: Similar in structure but lacks the (1,2-dichloroethenyl) group.
Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms.
Selenobenzene: A simpler compound with a direct selenium-benzene bond.
Uniqueness
[(1,2-Dichloroethenyl)selanyl]benzene is unique due to the presence of the (1,2-dichloroethenyl) group, which imparts distinct chemical reactivity and potential applications not observed in simpler organoselenium compounds. This makes it a valuable compound for specialized research and industrial applications.
Propiedades
Número CAS |
104944-99-2 |
|---|---|
Fórmula molecular |
C8H6Cl2Se |
Peso molecular |
252.01 g/mol |
Nombre IUPAC |
1,2-dichloroethenylselanylbenzene |
InChI |
InChI=1S/C8H6Cl2Se/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H |
Clave InChI |
TXDJUXIHLQIUHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]C(=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)

![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)










